Cas no 835-64-3 (2-(2-Hydroxyphenyl)benzoxazole)

2-(2-Hydroxyphenyl)benzoxazole structure
835-64-3 structure
Nome do Produto:2-(2-Hydroxyphenyl)benzoxazole
N.o CAS:835-64-3
MF:C13H9NO2
MW:211.216063261032
MDL:MFCD00005767
CID:721829
PubChem ID:24895668

2-(2-Hydroxyphenyl)benzoxazole Propriedades químicas e físicas

Nomes e Identificadores

    • Phenol,2-(2-benzoxazolyl)-
    • 2-(2-Hydroxyphenyl)benzoxazole
    • 2-(1,3-Benzoxazol-2-yl)phenol
    • 2-(o-Hydroxyphenyl)benzoxazole
    • HBO
    • NSC 403545
    • NSC 5423
    • o-2-Benzoxazolylphenol
    • Phenol, 2-(2-benzoxazolyl)-
    • 2-(benzo[d]oxazol-2-yl)phenol
    • 2-Benzoxazol-2-ylphenol
    • Phenol, o-2-benzoxazolyl-
    • GHGZVWOTJDLREY-UHFFFAOYSA-N
    • WLN: T56 BN DOJ CR BQ
    • Phenol, benzoxazolyl-
    • Enamine_005881
    • o-(2-Benzoxazolyl)phenol
    • 2-(2-benzoxazolyl)phenol
    • Oprea1_077278
    • 2-(2-Benzoxazolyl)phenol (ACI)
    • Phenol, o-2-benzoxazolyl- (6CI, 7CI, 8CI)
    • 2-(2′-Hydroxylphenyl)benzoxazole
    • 2-(2′-Hydroxyphenyl)-2-benzoxazoline
    • 2-(2′-Hydroxyphenyl)benzoxazole
    • 2-Benzooxazol-2-yl-phenol
    • Luminor Light-Green 496T
    • RG8GW8KSU5
    • 2-(O-Hydroxy phenyl)benzoxazole
    • CHEBI:180630
    • HMS1410L07
    • 2-(O-Hydroxyphenyl)benzoxazol
    • UNII-RG8GW8KSU5
    • 2-(2-Hydroxyphenyl)-1,3-benzoxazole
    • 2-(ortho-Hydroxyphenyl)-benzoxazole
    • 835-64-3
    • EINECS 212-642-0
    • AKOS000669321
    • SCHEMBL56592
    • NSC-5423
    • DB-056723
    • 2-(2'-hydroxyphenyl)benzoxazole
    • NSC403545
    • SR-01000389308-1
    • Z56756575
    • NSC5423
    • BRN 0173017
    • H0291
    • D71022
    • USAF EK-6754
    • CCRIS 7875
    • CHEMBL1650631
    • NSC-403545
    • SCHEMBL11984913
    • ALBB-014152
    • STK731652
    • 4-27-00-02080 (Beilstein Handbook Reference)
    • MFCD00005767
    • EU-0033400
    • 2-(2-Hydroxyphenyl)benzoxazole, 98%
    • 2-(2'-hydroxylphenyl)benzoxazole
    • SR-01000389308
    • IDI1_008116
    • AS-59719
    • SY077623
    • NS00042086
    • BRD-K11826754-001-02-4
    • CCG-103213
    • CS-W015057
    • DTXSID4061200
    • MDL: MFCD00005767
    • Inchi: 1S/C13H9NO2/c15-11-7-3-1-5-9(11)13-14-10-6-2-4-8-12(10)16-13/h1-8,15H
    • Chave InChI: GHGZVWOTJDLREY-UHFFFAOYSA-N
    • SMILES: OC1C(C2OC3C(=CC=CC=3)N=2)=CC=CC=1
    • BRN: 0173017

Propriedades Computadas

  • Massa Exacta: 211.06300
  • Massa monoisotópica: 211.063
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 1
  • Contagem de aceitadores de ligações de hidrogénio: 3
  • Contagem de Átomos Pesados: 16
  • Contagem de Ligações Rotativas: 1
  • Complexidade: 246
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 1
  • Contagem de Stereocenters Indefined Bond: 0
  • XLogP3: 2.7
  • Carga de Superfície: 0
  • Superfície polar topológica: 46.3
  • Contagem de Tautomeros: 3

Propriedades Experimentais

  • Cor/Forma: Not determined
  • Densidade: 1.293±0.06 g/cm3 (20 ºC 760 Torr),
  • Ponto de Fusão: 123.0 to 126.0 deg-C
  • Ponto de ebulição: 338°C(lit.)
  • Ponto de Flash: 158.193°C
  • Índice de Refracção: 6.71E-13 (355 nm)
  • Solubilidade: Very slightly soluble (0.27 g/l) (25 º C),
  • PSA: 46.26000
  • LogP: 3.20040
  • Sensibilidade: Sensitive to air
  • Solubilidade: Not determined
  • pka: 8.04(at 25℃)
  • PH: Non0 uorescence (<9.3) to blue-violet 0 uorescence (9.3)

2-(2-Hydroxyphenyl)benzoxazole Informações de segurança

  • Símbolo: GHS07
  • Pedir:warning
  • Palavra de Sinal:Warning
  • Declaração de perigo: H315,H319,H335
  • Declaração de Advertência: P261,P305+P351+P338
  • Número de transporte de matérias perigosas:NONH for all modes of transport
  • WGK Alemanha:3
  • Código da categoria de perigo: 36/37/38
  • Instrução de Segurança: S26; S37/39
  • RTECS:SJ7520000
  • Identificação dos materiais perigosos: Xi
  • Classe de Perigo:IRRITANT
  • Frases de Risco:R36/37/38

2-(2-Hydroxyphenyl)benzoxazole Dados aduaneiros

  • CÓDIGO SH:2934999090
  • Dados aduaneiros:

    China Customs Code:

    2934999090

    Overview:

    2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

2-(2-Hydroxyphenyl)benzoxazole Preçomais >>

Empresa No. Nome do Produto Cas No. Pureza Especificação Preço Tempo de actualização Inquérito
eNovation Chemicals LLC
D544354-1g
2-(2-Hydroxyphenyl)benzoxazole
835-64-3 97%
1g
$100 2024-05-24
eNovation Chemicals LLC
D514680-25g
2-Benzooxazol-2-yl-phenol
835-64-3 95%
25g
$398 2024-05-24
abcr
AB137022-1 g
2-(2-Hydroxyphenyl)benzoxazole, 96%; .
835-64-3 96%
1 g
€46.20 2023-07-20
Key Organics Ltd
AS-59719-25G
2-(1,3-benzoxazol-2-yl)phenol
835-64-3 >95%
25g
£327.00 2025-02-09
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R012003-5g
2-(2-Hydroxyphenyl)benzoxazole
835-64-3 98%
5g
¥259 2024-05-21
eNovation Chemicals LLC
D544354-25g
2-(2-Hydroxyphenyl)benzoxazole
835-64-3 97%
25g
$227 2024-05-24
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R012003-1g
2-(2-Hydroxyphenyl)benzoxazole
835-64-3 98%
1g
¥77 2024-05-21
TRC
H973018-500mg
2-(2-Hydroxyphenyl)benzoxazole
835-64-3
500mg
$ 65.00 2022-06-04
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R012003-25g
2-(2-Hydroxyphenyl)benzoxazole
835-64-3 98%
25g
¥1684 2024-05-21
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
H50802-5G
2-(2-Hydroxyphenyl)benzoxazole
835-64-3
5g
¥915.03 2023-11-12

2-(2-Hydroxyphenyl)benzoxazole Método de produção

Método de produção 1

Condições de reacção
1.1 Catalysts: Zinc oxide (ZnO) ;  2 min, rt
Referência
ZnO nanoparticles: a green efficient catalyst for the room temperature synthesis of biologically active 2-aryl-1,3-benzothiazole and 1,3-benzoxazole derivatives
Banerjee, Subhash; et al, Tetrahedron Letters, 2014, 55(40), 5515-5520

Método de produção 2

Condições de reacção
1.1 Catalysts: Sodium cyanide Solvents: Dimethylformamide ;  8 h, rt
1.2 Solvents: Water ;  rt
Referência
Cyanide as a powerful catalyst for facile preparation of 2-substituted benzoxazoles via aerobic oxidation
Cho, Yeon Ho; et al, Advanced Synthesis & Catalysis, 2012, 354(16), 2992-2996

Método de produção 3

Condições de reacção
1.1 Reagents: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone Solvents: Dichloromethane ;  overnight, rt
Referência
Group 4 complexes of salicylbenzoxazole ligands as effective catalysts for the ring-opening polymerization of lactides, epoxides and copolymerization of ε-caprolactone with L-lactide
Pappuru, Sreenath; et al, Polymer, 2016, 102, 231-247

Método de produção 4

Condições de reacção
1.1 Reagents: Pivalic acid ,  Silver carbonate ,  Propanoic acid, 2,2-dimethyl-, cesium salt (1:1) Catalysts: Bis[dichloro[η5-(pentamethylcyclopentadienyl)]rhodium] ,  Silver hexafluoroantimonate Solvents: Dimethylformamide ;  5 min, rt; 24 h, 140 °C
Referência
Rhodium(III)-Catalyzed ortho-Heteroarylation of Phenols through Internal Oxidative C-H Activation: Rapid Screening of Single-Molecular White-Light-Emitting Materials
Li, Bijin; et al, Angewandte Chemie, 2015, 54(47), 14008-14012

Método de produção 5

Condições de reacção
1.1 Reagents: Diethyl chlorophosphate Solvents: Toluene ;  5 min, reflux; reflux → rt
1.2 Reagents: Sodium hydroxide Solvents: Water ;  neutralized, rt
Referência
Efficient synthesis of 2-substituted benzoxazoles via Beckmann rearrangement of 2-hydroxyaryl ketoximes using diethyl chlorophosphate
Sardarian, A. R.; et al, Synlett, 2008, (9), 1391-1393

Método de produção 6

Condições de reacção
1.1 Reagents: Sulfuric acid magnesium salt (1:1) Catalysts: Potassium fluoride Solvents: Acetonitrile ;  rt; 90 min, rt
Referência
KF-Al2O3 as a Base Heterogeneous Catalyst for the Synthesis of 2-Substituted Benzoxazoles and Benzothiazoles under Mild Reaction Conditions at Room Temperature
Bahadorikhalili, Saeed; et al, Polycyclic Aromatic Compounds, 2020, 40(4), 990-997

Método de produção 7

Condições de reacção
1.1 Reagents: Hydrogen peroxide Catalysts: Silver carbonate ,  Palladium diacetate ,  Eosin Solvents: 1,4-Dioxane ;  24 h, 25 °C
1.2 Reagents: Sodium chloride Solvents: Water ;  25 °C
Referência
Visible light induced palladium catalyzed C-H hydroxylation of nitrogen-containing heterocyclic aromatics in the presence of H2O2
He, Chaoyin; et al, Tetrahedron Letters, 2022, 112,

Método de produção 8

Condições de reacção
1.1 Reagents: Potassium carbonate Catalysts: Cuprous iodide ,  6-Deoxy-1,2-O-(1-methylethylidene)-3-O-(phenylmethyl)-6-(4-phenyl-1H-1,2,3-triaz… Solvents: Dimethylformamide ;  10 h, 120 °C
Referência
Synthesis of Benz-Fused Azoles via C-Heteroatom Coupling Reactions Catalyzed by Cu(I) in the Presence of Glycosyltriazole Ligands
Mishra, Nidhi; et al, ACS Combinatorial Science, 2019, 21(5), 389-399

Método de produção 9

Condições de reacção
1.1 Reagents: Oxygen Catalysts: 2759100-01-9 Solvents: Ethanol ;  30 min, 30 °C
Referência
Synthesis, Characterization and DFT-D Studies of 2-Aminoethoxycalix[4]resorcinarenes: A Novel Heterogeneous Organocatalyst
Shebitha, A. M.; et al, Catalysis Letters, 2022, 152(10), 3017-3030

Método de produção 10

Condições de reacção
1.1 Catalysts: Dabco ,  S8 ;  2 h, 130 °C
Referência
Sulfur/DABCO Promoted Reductive Coupling/Annulation Cascade Reaction between o-Hydroxy/Amino Nitrobenzenes and Benzaldehydes
Dang, Minh-Huy Dinh; et al, Synthesis, 2020, 52(11), 1687-1694

Método de produção 11

Condições de reacção
1.1 Reagents: Sodium hydroxide Solvents: Water ;  2 h, 80 °C
Referência
Transformation of Anionically Activated Trifluoromethyl Groups to Heterocycles under Mild Aqueous Conditions
Qiao, Jennifer X.; et al, Organic Letters, 2011, 13(7), 1804-1807

Método de produção 12

Condições de reacção
1.1 Reagents: Cesium acetate ,  [1,1,1-Trifluoro-N-[(trifluoromethyl)sulfonyl-κO]methanesulfonamidato-κO]silver Catalysts: Bis[dichloro[η5-(pentamethylcyclopentadienyl)]rhodium] Solvents: Dimethyl sulfoxide ;  30 h, 85 °C
Referência
Unified synthesis of mono/bis-arylated phenols via RhIII-catalyzed dehydrogenative coupling
Wu, Qian; et al, Chemical Science, 2017, 8(1), 169-173

Método de produção 13

Condições de reacção
1.1 Reagents: Potassium carbonate Catalysts: Ceria (magnetic nanoparticle Fe3O4-supported) ,  Iron oxide (Fe3O4) (complex with ceria) Solvents: Dimethyl sulfoxide ;  4 h, 100 °C
Referência
Magnetically separable nano CeO2: a highly efficient catalyst for ligand free direct C-H arylation of heterocycles
Shelkar, Radheshyam S.; et al, Tetrahedron Letters, 2015, 56(5), 693-699

Método de produção 14

Condições de reacção
1.1 Reagents: Selenium dioxide Solvents: 1,4-Dioxane ;  6 - 8 h, 80 °C
Referência
SeO2 Mediated Synthesis of Selected Heterocycles by Oxidative C-C Bond Cleavage of Acetophenone Derivatives
Khan, Danish; et al, ChemistrySelect, 2019, 4(25), 7585-7590

Método de produção 15

Condições de reacção
1.1 Reagents: Oxygen Catalysts: Cupric acetate Solvents: Dimethyl sulfoxide ;  10 h, 150 °C
Referência
Cu(II)-Catalyzed Cascade of N-phenyl-o-phenylenediamine with Benzaldehyde: One-Step Direct Construction of 2-(1-Phenyl-1H-benzo[d]imidazol-2-yl)phenols
Li, Jingpeng; et al, Journal of Organic Chemistry, 2023, 88(13), 9046-9055

Método de produção 16

Condições de reacção
1.1 Reagents: Potassium carbonate Catalysts: Cuprous iodide ,  1H-Benzotriazole-1-methanol Solvents: Dimethylformamide ;  10 h, 120 °C
Referência
1-(Hydroxymethyl)-1H-benzotriazole: An Efficient Ligand for Copper-Catalyzed Ullmann-Type Coupling Reaction Leading to Expeditious Synthesis of Diverse Benzoxazoles and Benzothiazoles
Singh, Mala; et al, ChemistrySelect, 2019, 4(33), 9627-9631

Método de produção 17

Condições de reacção
1.1 Catalysts: Salicylaldoxime
Referência
Preparation of 1,2-benzisoxazoles from salicylaldoximes via trichloroacetyl isocyanate
Stokker, Gerald, Journal of Organic Chemistry, 1983, 48(15), 2613-15

Método de produção 18

Condições de reacção
1.1 Reagents: Iodobenzene diacetate Solvents: Methanol ;  30 min, rt
Referência
Phenyliodine(III) diacetate-mediated dearomatization of 2-(2-hydroxyaryl)benzoxazoles and 2-(2-hydroxyaryl)benzothiazoles: Regio- and stereoselective synthesis of tetramethoxycyclohexenones and bicyclo[2.2.2]octenones
Yadav, Geeta; et al, Journal of Molecular Structure, 2022, 1266,

Método de produção 19

Condições de reacção
1.1 Reagents: Aluminum chloride Solvents: Toluene ;  2 h, 140 °C
Referência
Lewis-Acid-Mediated Benzotriazole Ring Cleavage (BtRC) Strategy for the Synthesis of 2-Aryl Benzoxazoles from N-Acylbenzotriazoles
Singh, Anoop S.; et al, ACS Omega, 2017, 2(8), 5044-5051

Método de produção 20

Condições de reacção
1.1 Reagents: Tetrabutylammonium hexafluorophosphate ,  Potassium peroxymonosulfate Catalysts: Palladium diacetate Solvents: Acetonitrile
1.2 Reagents: Tetrabutylammonium hexafluorophosphate Solvents: Acetonitrile
1.3 50 °C
Referência
Synthesis of 2-(2-Hydroxyaryl)-4H-benzo[e][1,3]oxazin-4-ones by Palladium-Catalyzed C(sp2)-H Hydroxylation via Electro-chemical Oxidation
Wu, Hongfeng; et al, Advanced Synthesis & Catalysis, 2020, 362(12), 2459-2465

Método de produção 21

Condições de reacção
1.1 Reagents: Sodium persulfate Catalysts: Palladium diacetate Solvents: 1,4-Dioxane ;  14 h, 80 °C
1.2 Reagents: Sodium persulfate Catalysts: Palladium diacetate Solvents: 1,4-Dioxane ;  14 h, 80 °C
Referência
Palladium catalyzed Csp2-H activation for direct aryl hydroxylation: the unprecedented role of 1,4-dioxane as a source of hydroxyl radicals
Seth, Kapileswar; et al, Chemical Communications (Cambridge, 2015, 51(1), 191-194

Método de produção 22

Condições de reacção
1.1 Reagents: Potassium carbonate Catalysts: Cuprous iodide ,  1H-Benzotriazol-1-yl(2-methoxyphenyl)methanone Solvents: Dimethylformamide ;  8 h, 120 °C
Referência
N-Acylbenzotriazole as Efficient Ligand in Copper-Catalyzed O-Arylation Leading to Diverse Benzoxazoles
Singh, Anoop S.; et al, ChemistrySelect, 2017, 2(1), 154-159

Método de produção 23

Condições de reacção
1.1 Reagents: Trichloroacetyl isocyanate
Referência
The Beckmann reactions: rearrangements, elimination-additions, fragmentations, and rearrangement-cyclizations
Gawley, Robert E., Organic Reactions (Hoboken, 1988, 35,

Método de produção 24

Condições de reacção
1.1 Solvents: Methanol ;  3 min, rt
Referência
Development of homogeneous polyamine organocatalyst for the synthesis of 2-aryl-substituted benzimidazole and benzoxazole derivatives
Kottayil, Hiba; et al, Journal of Heterocyclic Chemistry, 2020, 57(9), 3310-3317

Método de produção 25

Condições de reacção
1.1 Reagents: Iodobenzene diacetate Solvents: Methanol ;  6 h
Referência
Synthesis and Characterization of 2-(2-((1-Aryl-1H-1,2,3-triazol-4-yl)methoxy)phenyl)benzoxazoles: Evaluation of Cytotoxicity and Antioxidant Activity
Thakral, Sumit; et al, ChemistrySelect, 2022, 7(43),

Método de produção 26

Condições de reacção
1.1 Reagents: Sodium hydroxide Solvents: Water ;  2 - 4 h, 80 °C
Referência
Discovery of the selective sphingomyelin synthase 2 inhibitors with the novel structure of oxazolopyridine
Qi, Xiang-Yu; et al, Bioorganic & Medicinal Chemistry Letters, 2017, 27(15), 3511-3515

Método de produção 27

Condições de reacção
1.1 Catalysts: Ethylene glycol ,  Zinc chloride ;  6 h, 120 °C
Referência
Deep eutectic solvent-catalyzed arylation of benzoxazoles with aromatic aldehydes
Tran, Phuong Hoang; et al, RSC Advances, 2018, 8(20), 11127-11133

Método de produção 28

Condições de reacção
1.1 Reagents: Aluminum chloride Solvents: Toluene ;  2 h, 140 °C
Referência
Lewis-Acid-Mediated Benzotriazole Ring Cleavage (BtRC) Strategy for the Synthesis of 2-Aryl Benzoxazoles from N-Acylbenzotriazoles
Singh, Anoop S.; et al, ACS Omega, 2017, 2(8), 5044-5051

Método de produção 29

Condições de reacção
1.1 Catalysts: Sodium tert-butoxide ,  Palladium oxide (PdO) (intercalated with mesoporous silica) Solvents: Toluene ;  14 h, 110 °C
Referência
Palladium oxide nanoparticles intercalated mesoporous silica for solvent free acceptorless dehydrogenation reactions of alcohols
Samanta, Partha Kumar; et al, Microporous and Mesoporous Materials, 2019, 284, 186-197

2-(2-Hydroxyphenyl)benzoxazole Raw materials

2-(2-Hydroxyphenyl)benzoxazole Preparation Products

Fornecedores recomendados
Amadis Chemical Company Limited
(CAS:835-64-3)2-(2-Hydroxyphenyl)benzoxazole
A855538
Pureza:99%
Quantidade:25g
Preço ($):154.0